2-(6-oxo-3H-purin-9-yl)acetic acid
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Overview
Description
The compound with the identifier “2-(6-oxo-3H-purin-9-yl)acetic acid” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is one of the many compounds cataloged in this extensive database, which is used by researchers and scientists worldwide for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(6-oxo-3H-purin-9-yl)acetic acid involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This process would require optimization of reaction conditions to ensure consistent quality and yield. Industrial production may also involve the use of specialized equipment and techniques to handle large quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions: 2-(6-oxo-3H-purin-9-yl)acetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound to achieve specific properties or functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used
Scientific Research Applications
2-(6-oxo-3H-purin-9-yl)acetic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological processes or as a potential therapeutic agent. In medicine, this compound could be investigated for its pharmacological properties and potential use in drug development. In industry, the compound may be used in the production of materials with specific properties or functionalities.
Mechanism of Action
The mechanism of action of 2-(6-oxo-3H-purin-9-yl)acetic acid involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the nature of the compound and its targets
Comparison with Similar Compounds
2-(6-oxo-3H-purin-9-yl)acetic acid can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with similar chemical structures or functionalities. By comparing this compound with these compounds, researchers can gain insights into its potential advantages and limitations.
List of Similar Compounds:- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
These compounds share some structural similarities with this compound and can be used as references for comparison in various research applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research Its unique chemical properties and potential interactions with biological targets make it a valuable tool for researchers in various fields
Properties
IUPAC Name |
2-(6-oxo-3H-purin-9-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c12-4(13)1-11-3-10-5-6(11)8-2-9-7(5)14/h2-3H,1H2,(H,12,13)(H,8,9,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPMVQVCHTYAII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.